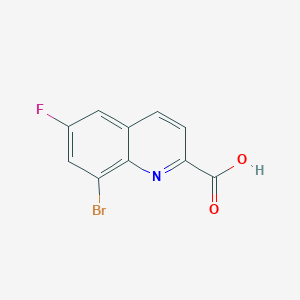

8-Bromo-6-fluoroquinoline-2-carboxylic acid

Übersicht

Beschreibung

8-Bromo-6-fluoroquinoline-2-carboxylic acid is a chemical compound with the molecular formula C10H5BrFNO2 . It is used for pharmaceutical testing .

Molecular Structure Analysis

The InChI code for 8-Bromo-6-fluoroquinoline-2-carboxylic acid is 1S/C10H5BrFNO2/c11-7-4-6(12)3-5-1-2-8(10(14)15)13-9(5)7/h1-4H,(H,14,15) .Physical And Chemical Properties Analysis

8-Bromo-6-fluoroquinoline-2-carboxylic acid has a molecular weight of 270.05 . It is a powder at room temperature .Wissenschaftliche Forschungsanwendungen

Photolabile Protecting Groups

8-Bromo-6-fluoroquinoline-2-carboxylic acid derivatives have been utilized in the synthesis of photolabile protecting groups for carboxylic acids. These groups are designed to offer greater efficiency and sensitivity to multiphoton-induced photolysis, making them suitable for in vivo applications. The increased solubility and low fluorescence of these compounds make them particularly useful as caging groups for biological messengers, enhancing the study of bioactive compounds' roles within biological systems (Fedoryak & Dore, 2002).

Antibacterial Agents

Research has also focused on the antibacterial properties of 8-Bromo-6-fluoroquinoline-2-carboxylic acid derivatives. These compounds, including various 6,7- and 7,8-disubstituted 1-alkyl-1,4-dihydro-4-oxoquinoline-3-carboxylic acids, have been synthesized and evaluated for their effectiveness against Gram-positive and Gram-negative bacteria. The structural modifications in these derivatives have led to the identification of compounds with significant antibacterial activities, contributing to the development of new antibacterial drugs (Koga et al., 1980; Al-Hiari et al., 2007).

Synthesis and Functionalization

The versatility of 8-Bromo-6-fluoroquinoline-2-carboxylic acid extends to its use in the synthesis and functionalization of various organic compounds. For instance, sequences applied to 2-bromo-3-fluoroquinolines have demonstrated the potential for introducing functional groups sequentially to different positions of the quinoline nucleus. This approach has facilitated the creation of diverse quinoline derivatives, showcasing the compound's utility in organic synthesis and functionalization strategies (Ondi et al., 2005).

Safety And Hazards

Eigenschaften

IUPAC Name |

8-bromo-6-fluoroquinoline-2-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H5BrFNO2/c11-7-4-6(12)3-5-1-2-8(10(14)15)13-9(5)7/h1-4H,(H,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CLFPSUQMEIZXHS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC2=C(C=C(C=C21)F)Br)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H5BrFNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.05 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

8-Bromo-6-fluoroquinoline-2-carboxylic acid | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![7-((3-chloro-4-fluorobenzyl)amino)-3-cyclopentylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2691612.png)

![N-(7,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-4-methoxybenzenecarboxamide](/img/structure/B2691613.png)

![1-(4-(2-Chlorophenyl)piperazin-1-yl)-2-(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)isoxazol-3-yl)ethanone](/img/structure/B2691617.png)

![N-[4-(dimethylamino)phenyl]-2-fluoro-N-methylpyridine-4-carboxamide](/img/structure/B2691619.png)

![(Z)-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}(1-phenylethylidene)amine](/img/structure/B2691630.png)

![5-hydroxy-1,3,6-trimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2691631.png)

![3-(4-fluorophenoxy)-N-[(oxan-4-yl)(thiophen-2-yl)methyl]benzamide](/img/structure/B2691632.png)

![6-(2-Methoxyphenyl)-2-[1-(4,5,6,7-tetrahydro-2,1-benzoxazole-3-carbonyl)azetidin-3-yl]pyridazin-3-one](/img/structure/B2691633.png)

![6-Fluoro-1-[(4-methylphenyl)methyl]-4-oxo-7-pyrrolidin-1-ylquinoline-3-carbonitrile](/img/structure/B2691634.png)